1-Methyl-3-N-Boc-amino-azetidine
Overview
Description
1-Methyl-3-N-Boc-amino-azetidine is a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
1-Methyl-3-N-Boc-amino-azetidine is a complex organic compound that plays a significant role in organic synthesis . .
Mode of Action
It’s known that it’s widely used in organic synthesis as an amine protecting group
Biochemical Pathways
It’s known to be a significant intermediate in organic synthesis , suggesting it may be involved in various biochemical pathways depending on the context of the synthesis.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific context of the synthesis.
Action Environment
As an organic synthesis intermediate , its behavior may be influenced by factors such as temperature, pH, and the presence of other reactants.
Preparation Methods
The synthesis of 1-Methyl-3-N-Boc-amino-azetidine typically involves the following steps:
Starting Material: The synthesis begins with (N-Boc)azetidin-3-one.
Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU, leading to the formation of (N-Boc-azetidin-3-ylidene)acetate.
Aza-Michael Addition: The acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above are scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
1-Methyl-3-N-Boc-amino-azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Ring-Opening Reactions: Due to the ring strain, azetidines are prone to ring-opening reactions, which can lead to the formation of larger heterocycles
Common reagents used in these reactions include catalytic amounts of Au(PPh3)(NTf2), methanesulfonic acid, and LDA for enolization . Major products formed from these reactions include various functionalized heterocycles and amino acid derivatives .
Scientific Research Applications
1-Methyl-3-N-Boc-amino-azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties
Comparison with Similar Compounds
1-Methyl-3-N-Boc-amino-azetidine can be compared with other azetidine derivatives such as:
3-Amino-4-aryl-azetidine: Known for its use in the synthesis of dihydrothiazoles.
N-Boc-azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.
Methyl 2-(oxetan-3-ylidene)acetate: Used in similar aza-Michael addition reactions
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-methylazetidin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)10-7-5-11(4)6-7/h7H,5-6H2,1-4H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBBNYLYXFNEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635038 | |
Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-66-0 | |
Record name | tert-Butyl (1-methylazetidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1-methylazetidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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